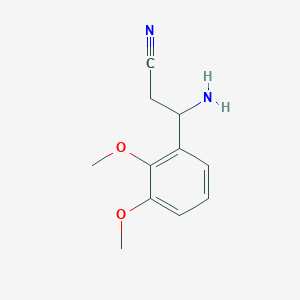
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring system, which is then further functionalized to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route described above for large-scale production, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used to introduce halogen atoms into the pyrimidine ring.
Major Products Formed
Oxidation: Formation of 6-oxo-2,5-dimethylpyrimidine-4-carboxylic acid.
Reduction: Formation of 6-hydroxy-2,5-dimethylpyrimidine-4-methanol.
Substitution: Formation of halogenated derivatives of the pyrimidine ring.
Applications De Recherche Scientifique
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its ability to form stable azo compounds.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Similar structure but lacks the carboxylic acid group.
2,4-Dihydroxy-5-methylpyrimidine: Similar structure but with different positions of the hydroxy and methyl groups.
6-Hydroxy-2-methylpyrimidine-4-carboxylic acid: Similar structure but lacks one methyl group.
Uniqueness
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid functional groups on the pyrimidine ring, which allows for a wide range of chemical reactions and potential applications. The combination of these functional groups with the pyrimidine ring system enhances its reactivity and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
39875-10-0 |
|---|---|
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
2,5-dimethyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(7(11)12)8-4(2)9-6(3)10/h1-2H3,(H,11,12)(H,8,9,10) |
Clé InChI |
GZBCMTZHTVTOCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(NC1=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)


![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)









